3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Catalog No.
S3309698
CAS No.
370848-42-3
M.F
C12H10N2O5
M. Wt
262.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid eth...

CAS Number

370848-42-3

Product Name

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

IUPAC Name

ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3

InChI Key

WZFPZKCSNGEMJX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is an organic compound classified as an isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds featuring one oxygen and one nitrogen atom in the ring structure. This specific compound contains a 4-nitrophenyl group attached to the isoxazole ring, along with an ethyl ester functional group at the carboxylic acid position. Its molecular formula is C12H10N2O5C_{12}H_{10}N_{2}O_{5} and it has a molecular weight of approximately 262.22 g/mol .

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The nitro group can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .

Common Reagents and Conditions

  • Reducing Agents: Hydrogen gas with palladium catalyst or sodium borohydride.
  • Substitution Reagents: Nucleophiles like amines or thiols.
  • Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments .

Major Products

The main products from these reactions include:

  • Reduction: 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.
  • Substitution: Various substituted isoxazole derivatives based on the nucleophile used.
  • Hydrolysis: 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid .

The biological activity of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has been explored in various contexts. Its derivatives are investigated for potential applications in medicinal chemistry, particularly in developing agents targeting inflammatory and infectious diseases. The compound may act by inhibiting specific enzymes or receptors involved in disease pathways, leveraging its nitro group for redox reactions and its isoxazole ring for interactions through hydrogen bonding and hydrophobic forces .

The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves several steps:

  • Formation of the Isoxazole Ring: This can be achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
  • Introduction of the Nitro Group: The nitro group can be introduced through nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.
  • Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst such as sodium ethoxide .

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has several notable applications:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical agents aimed at treating various diseases.
  • Materials Science: Its derivatives may be utilized in creating novel materials with specific electronic or optical properties.
  • Biological Studies: Serves as a probe or ligand in biochemical assays to investigate enzyme interactions or receptor binding .

Studies involving 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester often focus on its interactions with biological targets. These include enzyme inhibition studies and receptor binding assays, which help elucidate its mechanism of action and potential therapeutic effects. The unique structural features of this compound allow it to participate in diverse biochemical interactions, making it a valuable subject for research in drug development and biochemical analysis .

Several compounds share structural similarities with 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-(4-Nitrophenyl)-isoxazole-3-carboxylic acidC12H10N2O5C_{12}H_{10}N_{2}O_{5}Similar structure but different positioning of functional groups
3-Isoxazolecarboxylic acid, 5-(4-nitrophenyl)C12H10N2O5C_{12}H_{10}N_{2}O_{5}Shares isoxazole core but differs in substituents
Methyl 5-methylisoxazole-3-carboxylateC8H9NO3C_{8}H_{9}NO_3A simpler structure with methyl substitution instead of nitrophenyl
Ethyl 5-methylisoxazole-3-carboxylateC9H11NO3C_{9}H_{11}NO_3Variation with methyl group affecting reactivity

Uniqueness

The uniqueness of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester lies in its specific combination of functional groups, particularly the nitrophenyl moiety, which enhances its biological activity compared to other isoxazole derivatives. This makes it particularly interesting for research into new therapeutic agents targeting various diseases .

Green Multicomponent Synthesis Approaches in Isoxazole Formation

Green multicomponent reactions (MCRs) have emerged as pivotal tools for constructing isoxazole cores with reduced environmental impact. A prominent example involves the use of glycerol/potassium carbonate (Gly/K₂CO₃) deep eutectic solvents (DES) to facilitate the one-pot assembly of isoxazoles from aldehydes, hydroxylamine hydrochloride, and malononitrile. This method operates at room temperature, achieving yields of 70–85% within 20–120 minutes, while avoiding toxic organic solvents. The DES acts as both a catalyst and reaction medium, enhancing the Knoevenagel condensation between aldehydes and malononitrile, followed by cyclization with hydroxylamine (Scheme 1).

Similarly, agro-waste-derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), have been employed in MCRs involving ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes. This approach yields 3-methyl-4-arylidene isoxazol-5(4H)-ones under solvent-free conditions at 60°C, with efficiencies reaching 86–92%. The methodology’s scalability and low cost make it suitable for synthesizing nitroaryl-substituted isoxazoles, where electron-withdrawing groups like nitro enhance cyclization kinetics.

Table 1: Comparative Analysis of Green MCRs for Isoxazole Synthesis

Catalyst SystemReactantsConditionsYield (%)Reference
Gly/K₂CO₃ DESAldehyde, NH₂OH·HCl, malononitrileRT, 20–120 min70–85
WEOFPA/GlycerolEthyl acetoacetate, NH₂OH·HCl60°C, solvent-free86–92
Imidazolium Ionic LiquidAldehyde, NH₂OH·HCl, diketone80°C, 1–4 hrs20–96

Nitrile Oxide Cycloaddition Strategies for Regioselective Isoxazole Construction

Nitrile oxide cycloadditions offer precise control over isoxazole regiochemistry, critical for installing the 4-nitro-phenyl group at the C3 position. Water-mediated [3+2] cycloadditions between in situ-generated nitrile oxides and alkynes provide a catalyst-free route to 3,5-disubstituted isoxazoles. For example, nitroaryl-substituted nitrile oxides, generated from hydroximoyl chlorides under mild acidic conditions (pH 4–5), react with terminal alkynes to afford 3-(4-nitrophenyl)-isoxazole-5-carboxylates in >90% yield.

Regioselectivity is further tunable using transition metal catalysts. Ruthenium complexes promote cycloadditions between B-ethynyl-1,2-azaborines and nitrile oxides, favoring 4-substituted isoxazoles over the 5-substituted isomers. This method enables the incorporation of boron-containing groups adjacent to the nitroaryl moiety, expanding the compound’s utility in materials science.

Table 2: Regioselectivity in Nitrile Oxide Cycloadditions

Dipole SourceDipolarophileConditionsMajor ProductRegioselectivityReference
4-Nitrobenzaldehyde oximePhenylacetyleneH₂O, RT3-(4-NO₂Ph)-5-Ph5:1 (5- vs. 4-)
B-ethynyl-azaborineNitrile oxideRu catalyst, 80°C4-Azaborine-substituted9:1 (4- vs. 5-)

Ethyl Ester Functionalization Techniques in Nitrophenyl-Isoxazole Systems

Ethyl ester groups are typically introduced via esterification of isoxazole-5-carboxylic acids or through the use of pre-functionalized building blocks like ethyl acetoacetate. In the Gly/K₂CO₃ DES system, malononitrile serves as a precursor to the carboxylic acid moiety, which is subsequently esterified with ethanol under acidic conditions. Alternatively, ethyl acetoacetate directly participates in MCRs, as demonstrated in the WEOFPA-catalyzed synthesis of 3-methyl-4-arylidene isoxazol-5(4H)-ones. Here, the ethyl ester remains intact throughout the reaction, avoiding hydrolysis due to the mild basic conditions (pH 8–9).

Post-synthetic modifications, such as nucleophilic acyl substitutions, enable further diversification. For instance, the ethyl ester in 3-(4-nitrophenyl)-isoxazole-5-carboxylate can be hydrolyzed to the carboxylic acid and re-esterified with alternative alcohols, though this requires careful pH control to prevent isoxazole ring degradation.

Table 3: Ethyl Ester Incorporation Strategies

MethodStarting MaterialKey StepYield (%)Reference
Direct MCREthyl acetoacetateCyclization with NH₂OH·HCl86–92
Post-cyclization esterificationIsoxazole-5-carboxylic acidEthanol, H₂SO₄75–80

XLogP3

2.4

Dates

Modify: 2023-08-19

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